Anomer-Dependent Kinetic Divergence: α-Cellobiosyl Fluoride Exhibits Sigmoidal Kinetics with Cel6A Cellobiohydrolases
When evaluating cellobiosyl fluorides as substrates for Cel6A (cellobiohydrolase II) from Trichoderma reesei and Humicola insolens, a stark mechanistic divergence emerges. β-Cellobiosyl fluoride follows classic Michaelis-Menten kinetics, whereas α-cellobiosyl fluoride displays a sigmoidal rate dependence on substrate concentration after removal of the β-anomer contaminant [1]. This non-Michaelian behavior is consistent with a Hehre resynthesis-hydrolysis mechanism requiring two substrate molecules in the active site, a phenomenon not observed with unactivated cellobiose or pNP-cellobioside [2].
| Evidence Dimension | Enzyme kinetic profile |
|---|---|
| Target Compound Data | α-Cellobiosyl fluoride: sigmoidal kinetics (non-Michaelian) |
| Comparator Or Baseline | β-Cellobiosyl fluoride: Michaelis-Menten kinetics |
| Quantified Difference | Qualitative mechanistic divergence |
| Conditions | Cel6A (CBH II) from T. reesei and H. insolens, pH not specified in abstract |
Why This Matters
Understanding this kinetic divergence is essential for accurate interpretation of cellulase mechanism studies, as the anomeric form directly dictates the observed reaction pathway and must inform experimental design.
- [1] Becker D, et al. Hydrolyses of alpha- and beta-cellobiosyl fluorides by Cel6A (cellobiohydrolase II) of Trichoderma reesei and Humicola insolens. Biochem J. 2000;345(Pt 2):315-319. View Source
- [2] Damude HG, et al. Substrate specificity of endoglucanase A from Cellulomonas fimi. Biochem J. 1996;315(Pt 2):467-472. View Source
